molecular formula C13H17N3O2 B4342818 1-(1-adamantyl)-3-nitro-1H-pyrazole

1-(1-adamantyl)-3-nitro-1H-pyrazole

Cat. No.: B4342818
M. Wt: 247.29 g/mol
InChI Key: PSGTVWNXBXVRGO-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-3-nitro-1H-pyrazole is a compound that features an adamantane moiety attached to a pyrazole ring with a nitro group at the 3-position. Adamantane is a highly stable, diamondoid structure known for its rigidity and bulkiness, which imparts unique properties to the compounds it is part of. The nitro group and pyrazole ring are common in various bioactive molecules, making this compound of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(1-adamantyl)-3-nitro-1H-pyrazole typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl moiety can be introduced through various methods, such as the reaction of adamantane with halogenating agents to form 1-bromoadamantane, which can then be further functionalized.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1-Adamantyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or other suitable reducing agents.

    Substitution: The adamantyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups through reactions with electrophiles or nucleophiles.

Common reagents and conditions for these reactions include nitric acid for nitration, hydrogen gas with palladium for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include nitroso derivatives, amines, and substituted adamantyl derivatives.

Scientific Research Applications

1-(1-Adamantyl)-3-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s bioactive nature makes it a candidate for studying interactions with biological targets, potentially leading to the development of new pharmaceuticals.

    Medicine: Its structural features are explored for potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-3-nitro-1H-pyrazole involves its interaction with molecular targets through its nitro and pyrazole functionalities. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The adamantyl group enhances the compound’s stability and bioavailability by providing a rigid and bulky structure that can improve binding affinity and selectivity.

Comparison with Similar Compounds

1-(1-Adamantyl)-3-nitro-1H-pyrazole can be compared with other adamantane derivatives and nitro-pyrazole compounds:

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, share the adamantane core but differ in their functional groups and specific applications.

    Nitro-Pyrazole Compounds: Other nitro-pyrazole derivatives may have different substituents on the pyrazole ring, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in the combination of the adamantyl group with the nitro-pyrazole structure, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(1-adamantyl)-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-16(18)12-1-2-15(14-12)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGTVWNXBXVRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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